

# An In-depth Technical Guide to 4-Fluoroephedrine-d3

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## Compound of Interest

Compound Name: 4-Fluoroephedrine-d3

Cat. No.: B15553683

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## Introduction

**4-Fluoroephedrine-d3** is the deuterated analog of 4-fluoroephedrine, a synthetic psychoactive substance of the substituted  $\beta$ -hydroxyamphetamine class.<sup>[1]</sup> As a deuterated compound, **4-Fluoroephedrine-d3** serves as an ideal internal standard for the quantitative analysis of 4-fluoroephedrine in complex biological matrices using mass spectrometry-based methods. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the non-deuterated analyte while maintaining nearly identical chemical and physical properties. This guide provides a comprehensive overview of **4-Fluoroephedrine-d3**, focusing on its synthesis, physicochemical properties, and application in analytical methodologies. The pharmacology and metabolism of the parent compound, 4-fluoroephedrine, are also detailed to provide a complete scientific context.

## Physicochemical Properties

The physicochemical properties of **4-Fluoroephedrine-d3** are essentially identical to those of 4-fluoroephedrine, with the exception of a slightly higher molecular weight due to the presence of three deuterium atoms.

Property	Value	Reference
IUPAC Name	(1S,2R)-1-(4-Fluorophenyl)-2-(methyl-d3-amino)propan-1-ol	N/A
Synonyms	4-FEP-d3; 4-Fluoro-β-hydroxy-N-methyl-d3-amphetamine	N/A
Molecular Formula	C <sub>10</sub> H <sub>11</sub> D <sub>3</sub> FNO	<a href="#">[1]</a>
Molecular Weight	186.25 g/mol	Calculated
Predicted logP (XLogP3)	1.0	<a href="#">[1]</a>
Appearance	Expected to be a crystalline solid or oil	N/A

## Synthesis

A specific synthesis protocol for **4-Fluoroephedrine-d3** is not readily available in the published literature. However, a plausible synthetic route can be adapted from the known synthesis of related compounds, such as 4-fluoroamphetamine. The following proposed synthesis starts from the commercially available 4-fluorobenzaldehyde and utilizes a deuterated methylamine source.

## Proposed Synthesis of 4-Fluoroephedrine-d3

### Step 1: Synthesis of 4-Fluorophenyl-2-nitropropene

This step involves a Henry condensation reaction between 4-fluorobenzaldehyde and nitroethane.

- Reactants: 4-fluorobenzaldehyde, nitroethane, n-butylamine (catalyst).
- Procedure: A mixture of 4-fluorobenzaldehyde, nitroethane, and a catalytic amount of n-butylamine in a suitable solvent (e.g., isopropanol) is heated under reflux. Upon cooling, the product, 4-fluorophenyl-2-nitropropene, crystallizes and can be purified by recrystallization.

### Step 2: Reduction to 4-Fluoroephedrine

The nitropropene intermediate is then reduced to form the corresponding amine. A standard reducing agent like lithium aluminum hydride (LAH) can be used. To introduce the d3-methyl group, a subsequent reductive amination step would be required. A more direct approach would be a reduction method that simultaneously forms the amine and allows for the introduction of the deuterated methyl group. For simplicity, a two-step approach from the corresponding ketone is proposed here.

Alternative Step 2a: Formation of 4-Fluorophenyl-2-propanone

The 4-fluorophenyl-2-nitropropene is reduced to 4-fluorophenyl-2-propanone (4-FP2P).

Alternative Step 2b: Reductive Amination with Methylamine-d3

4-FP2P is then subjected to reductive amination using methylamine-d3 hydrochloride and a reducing agent such as sodium borohydride to yield 4-fluoromethamphetamine-d3.

Step 3: Hydroxylation to **4-Fluoroephedrine-d3**

A final hydroxylation step would be required to convert 4-fluoromethamphetamine-d3 to **4-Fluoroephedrine-d3**. This can be a complex step, and an alternative, more direct route from a different precursor might be employed in an industrial setting.

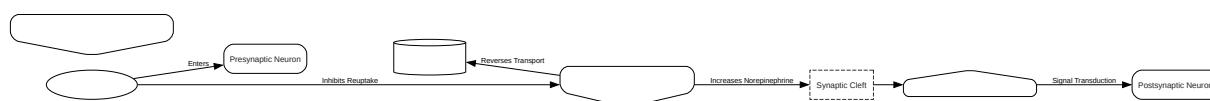
A more direct, albeit potentially lower-yielding, one-pot synthesis could involve the reaction of 4-fluorobenzaldehyde with a Grignard reagent derived from 1-bromo-1-nitroethane, followed by reduction and reductive amination with methylamine-d3.

Caption: Proposed synthesis workflow for **4-Fluoroephedrine-d3**.

## Pharmacology and Mechanism of Action (of 4-Fluoroephedrine)

4-Fluoroephedrine acts as a monoamine reuptake inhibitor and releasing agent, with a preference for norepinephrine.<sup>[1]</sup> Its pharmacological profile is similar to other amphetamine-type stimulants. It is important to note that 4-fluoroephedrine has been identified as a metabolite of 4-fluoromethcathinone (flephedrone).<sup>[1]</sup>

Target	Action	Potency/Affinity	Reference
Norepinephrine Transporter (NET)	Releasing Agent	Selective	[1]
Dopamine Transporter (DAT)	Releasing Agent/Reuptake Inhibitor	Less potent than for NET	N/A
Serotonin Transporter (SERT)	Releasing Agent/Reuptake Inhibitor	Less potent than for NET	N/A
Human Trace Amine-Associated Receptor 1 (hTAAR1)	No significant affinity	-	[1]



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Caption: Mechanism of action of 4-fluoroephedrine.

## Metabolism

The metabolism of 4-fluoroephedrine is expected to follow pathways similar to other phenethylamines. Studies on the related compound 4-fluoroamphetamine have identified two main metabolic pathways: hydroxylation of the phenyl ring and the side chain.[2][3][4] It is plausible that 4-fluoroephedrine undergoes similar transformations.

Potential Metabolic Pathways:

- N-demethylation: to form 4-fluoronorephedrine.
- Hydroxylation: at the phenyl ring, likely at the position adjacent to the fluorine atom.
- Conjugation: with glucuronic acid or sulfate at the hydroxyl groups.

## Analytical Methodology: Quantification using 4-Fluoroephedrine-d3

The primary application of **4-Fluoroephedrine-d3** is as an internal standard for the accurate and precise quantification of 4-fluoroephedrine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard corrects for variations in sample preparation and instrument response.

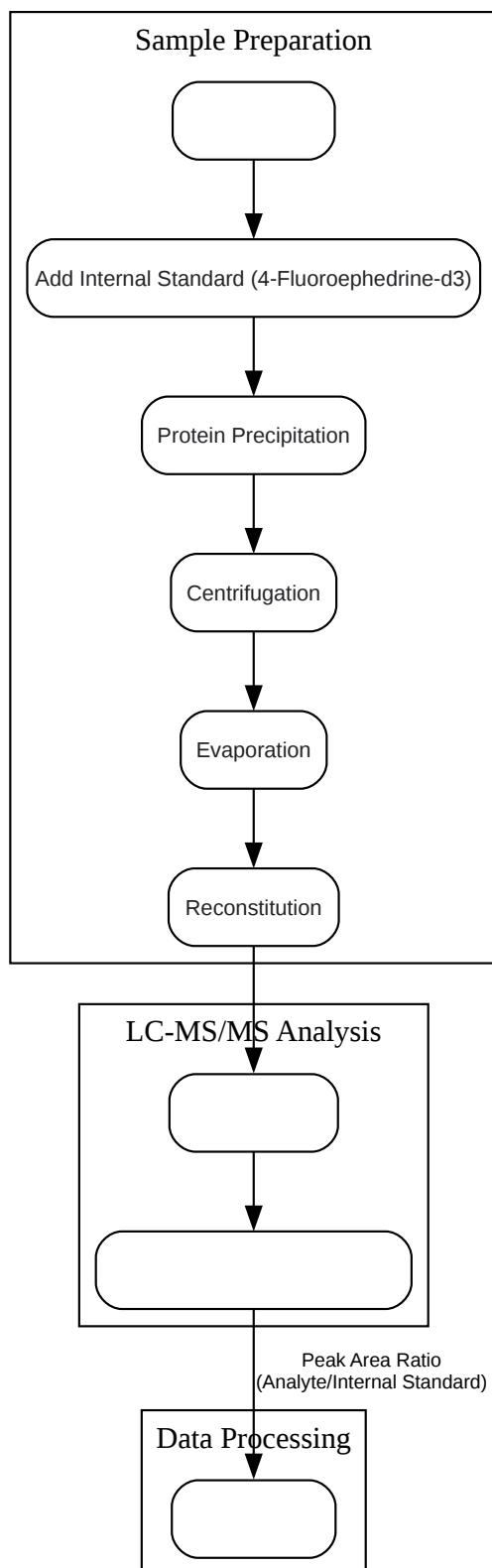
## Experimental Protocol: LC-MS/MS Analysis of 4-Fluoroephedrine in Urine

### 1. Sample Preparation:

- To 100  $\mu$ L of urine sample, add 10  $\mu$ L of a 1  $\mu$ g/mL solution of **4-Fluoroephedrine-d3** in methanol (internal standard).
- Add 200  $\mu$ L of acetonitrile to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 10,000  $\times$  g for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.

### 2. LC-MS/MS Instrumentation and Conditions:

Parameter	Recommended Setting
LC System	High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 $\mu$ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	4-Fluoroephedrine: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 166.1 (and a qualifier ion) 4-Fluoroephedrine-d3: Precursor ion (Q1) m/z 187.1 -> Product ion (Q3) m/z 169.1
Collision Energy	To be optimized for the specific instrument



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